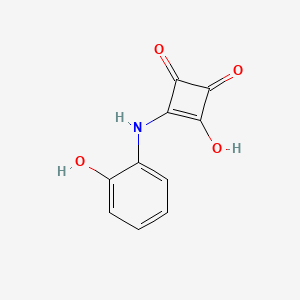
3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C₁₀H₇NO₄ and a molecular weight of 205.167 g/mol This compound is known for its unique structure, which includes a cyclobutene ring substituted with hydroxy and hydroxyanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione typically involves the reaction of 2-aminophenol with squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione). The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Starting Materials: 2-Aminophenol and squaric acid.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C.
Yield: The reaction yields approximately 79% of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key factors in industrial production would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxy and hydroxyanilino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted cyclobutene compounds .
Scientific Research Applications
3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of glyoxylase, pyruvate dehydrogenase, and transketolase . These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Squaric Acid (3,4-Dihydroxy-3-cyclobutene-1,2-dione): Known for its use in bioorganic and medicinal chemistry.
Diamino Substituted Cyclobut-3-ene-1,2-dione Compounds: These compounds exhibit significant biological activities, including anti-tuberculosis properties.
Uniqueness
3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
155338-39-9 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H7NO4/c12-6-4-2-1-3-5(6)11-7-8(13)10(15)9(7)14/h1-4,11-13H |
InChI Key |
IHPXOPCECANAPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C(=O)C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
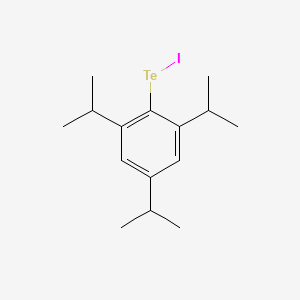
![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)
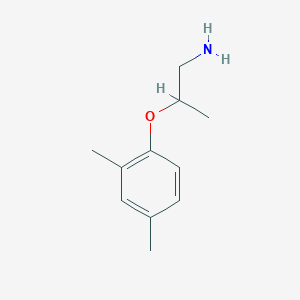
![9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene](/img/structure/B14268581.png)
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)
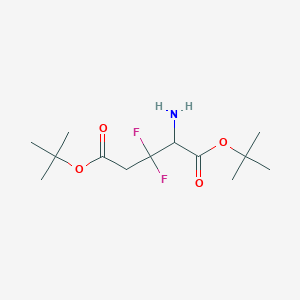
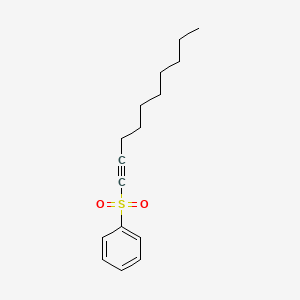
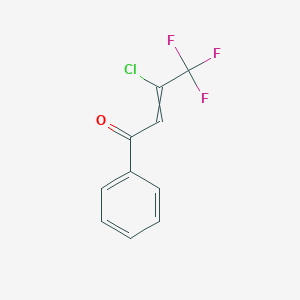
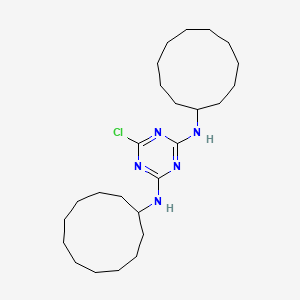
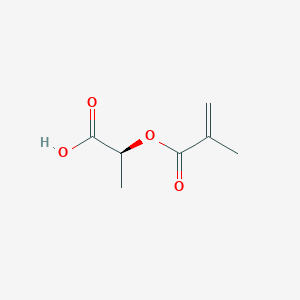
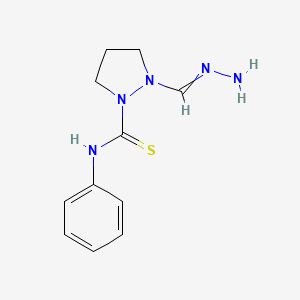
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
